N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

Catalog No.
S548706
CAS No.
1311143-71-1
M.F
C18H16N4O2
M. Wt
320.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)meth...

CAS Number

1311143-71-1

Product Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.35

InChI

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9-

InChI Key

ORKOHXAJFGRZCL-LCYFTJDESA-N

SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

JH295; JH 295; JH-295

Description

The exact mass of the compound JH295 is 320.12733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JH295, also known as elaboration of an oxindole scaffold led to our most selective compound, oxindole propynamide 16, has shown promise in cancer research []. Studies suggest it may play a role in inhibiting the growth and proliferation of certain cancer cells.

  • Selective Inhibition: Research indicates JH295 exhibits selectivity, meaning it may target cancer cells more effectively than healthy cells []. This is crucial for minimizing side effects during cancer treatment.

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide is a complex organic compound characterized by a unique molecular structure that includes an indole moiety and an imidazole derivative. The compound features a prop-2-ynamide group, which contributes to its potential reactivity and biological activity. Its systematic name reflects the presence of multiple functional groups, including a ketone and an imine, which are critical for its chemical behavior and interactions.

  • JH295 acts as an irreversible inhibitor of Nek2. It binds covalently to a cysteine residue (Cys22) in the Nek2 protein, preventing its enzymatic activity [, ].
  • This specifically targets Nek2 with minimal effect on other mitotic kinases, making it a valuable research tool [, ].
  • As with most research chemicals, JH295 should be handled with care following standard laboratory safety protocols.
  • Specific data on toxicity is limited, but it's likely to be irritating and potentially harmful if ingested or inhaled [].
Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group in the indole structure can undergo nucleophilic addition reactions, which may lead to the formation of new carbon-carbon bonds.
  • Condensation Reactions: The imine functionality allows for condensation reactions with amines or alcohols, potentially forming larger molecular frameworks.
  • Cyclization: Under certain conditions, the compound may undergo cyclization reactions, leading to the formation of cyclic structures that could enhance biological activity.

Research indicates that N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide exhibits significant biological activities, particularly in the context of anticancer research. Its structural components suggest potential interactions with biological targets involved in cancer cell proliferation and apoptosis. Specific studies have highlighted its effects on various cancer cell lines, indicating a promising avenue for therapeutic development.

The synthesis of N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide typically involves several steps:

  • Formation of Indole Derivative: The initial step may involve synthesizing the indole backbone through cyclization of appropriate precursors.
  • Imine Formation: Reacting the indole derivative with 2-ethyl-5-methyl-1H-imidazole under acidic or basic conditions to form the imine linkage.
  • Ynamide Formation: Finally, introducing the propynamide group through coupling reactions using appropriate reagents such as acyl chlorides or isocyanates.

These steps may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and other diseases.
  • Biological Research: Utilized in studies examining cellular mechanisms and pathways affected by indole and imidazole derivatives.
  • Chemical Probes: Serving as a tool in biochemical assays to explore enzyme interactions or receptor binding.

Interaction studies involving N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol–5–yl]prop–2–ynamide have focused on its binding affinity with various biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques like:

  • Surface Plasmon Resonance: To measure real-time binding kinetics.
  • Fluorescence Resonance Energy Transfer: To study conformational changes upon binding.
  • Molecular Docking Simulations: To predict binding modes and affinities with target proteins.

These interactions provide insights into the compound's mechanism of action and help identify potential therapeutic targets.

Similar Compounds

N-[4-(4-(4-(dimethylamino)methyl)phenyl)thiazolyl]methyl]-6-(4-pyridinyl)-indole derivatives share structural similarities with N–[(3Z)-3–[(2–ethyl–5–methyl–1H–imidazol–4–yl)methylidene]–2–oxo–1H–indol–5–yl]prop–2–ynamide, particularly in their indole framework and biological activity profiles.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-[4-(4-(4-(dimethylamino)methyl)phenyl)thiazolyl]methyl]-6-(4-pyridinyl)-indoleIndole core, thiazole substitutionAnticancer
5-Methoxyindole derivativesIndole core, methoxy groupAntioxidant, anticancer
1H-Imidazo[4,5-b]pyridine derivativesImidazole coreAntimicrobial, anticancer

These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functionalities present in N–[(3Z)–3–[(2–ethyl–5–methyl–1H–imidazol–4–yl)methylidene]–2–oxo–1H–indol–5–yl]prop–2–ynamide that may confer distinct biological properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Exact Mass

320.12733

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Grant PK, Dalchau N, Brown JR, Federici F, Rudge TJ, Yordanov B, Patange O,
2: Boehm CR, Ueda M, Nishimura Y, Shikanai T, Haseloff J. A Cyan Fluorescent
3: Henise JC, Taunton J. Irreversible Nek2 kinase inhibitors with cellular
4: Haseloff J. Old botanical techniques for new microscopes. Biotechniques. 2003

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